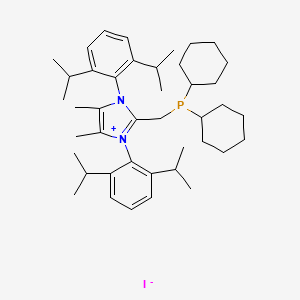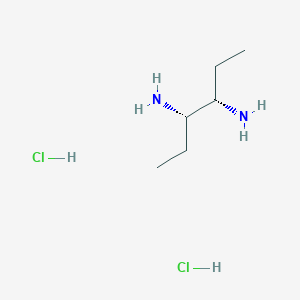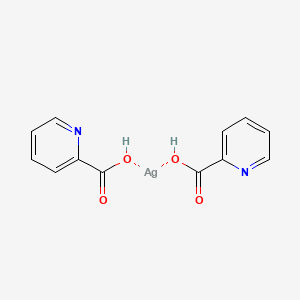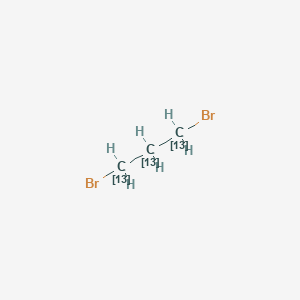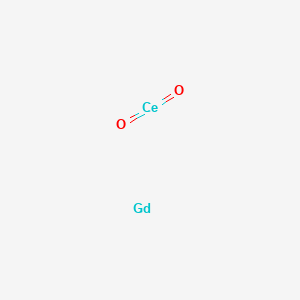
Cerium(IV) oxide-gadolinium doped
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(IV) oxide-gadolinium doped, also known as gadolinium-doped cerium oxide, is a ceramic material with the chemical formula Gd:CeO₂. This compound is widely recognized for its high ionic conductivity and is primarily used as an electrolyte in solid oxide fuel cells (SOFCs).
Preparation Methods
Cerium(IV) oxide-gadolinium doped can be synthesized through several methods, including:
Sol-gel process: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Wet chemical process: This involves chemical reactions in a liquid medium to produce the desired compound.
Co-precipitation: This method involves the simultaneous precipitation of cerium and gadolinium compounds from a solution.
Hydrothermal synthesis: This involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures.
Combustion synthesis: This method uses exothermic chemical reactions to produce the compound .
Chemical Reactions Analysis
Cerium(IV) oxide-gadolinium doped undergoes various chemical reactions, including:
Oxidation and Reduction: The introduction of gadolinium creates oxygen vacancies, which play a crucial role in the redox reactions. These vacancies enhance the material’s ability to conduct oxygen ions.
Substitution Reactions: Gadolinium ions substitute cerium ions in the cerium oxide lattice, creating a doped structure with improved properties.
Common Reagents and Conditions: Reagents such as cerium nitrate, ceric ammonium nitrate, cerium oxalate, cerium carbonate, and cerium hydroxide are commonly used in these reactions. .
Major Products: The primary product is the doped cerium oxide with enhanced ionic conductivity and stability.
Scientific Research Applications
Cerium(IV) oxide-gadolinium doped has a wide range of scientific research applications, including:
Solid Oxide Fuel Cells (SOFCs): It is used as an electrolyte due to its high ionic conductivity and low operating temperatures.
Oxygen Sensors: The material’s ability to conduct oxygen ions makes it suitable for use in oxygen sensors.
Catalysis: It is used in catalytic converters for the treatment of automobile exhaust fumes.
Biomedical Applications: The compound is being explored for its potential use in cancer treatment due to its selective cytotoxicity to cancer cells.
Optical Applications: The material’s unique optical properties make it suitable for use in optical displays and LED applications.
Mechanism of Action
The mechanism of action of cerium(IV) oxide-gadolinium doped involves the creation of oxygen vacancies when gadolinium ions are introduced into the cerium oxide lattice. These vacancies enhance the material’s ionic conductivity by allowing oxygen ions to move more freely through the lattice. The high concentration and mobility of these oxide ion vacancies result in the material’s high ionic conductivity . Additionally, the material’s ability to undergo redox reactions makes it effective in various applications, including catalysis and fuel cells .
Comparison with Similar Compounds
Cerium(IV) oxide-gadolinium doped is often compared with other doped cerium oxides, such as:
Yttria-stabilized zirconia (YSZ): While YSZ is commonly used in SOFCs, it requires higher operating temperatures compared to gadolinium-doped cerium oxide.
Samarium-doped cerium oxide: Similar to gadolinium-doped cerium oxide, this compound also exhibits high ionic conductivity but may have different stability and compatibility characteristics.
Praseodymium-doped cerium oxide: This compound is another alternative with unique properties that may be suitable for specific applications.
This compound stands out due to its lower operating temperatures and high ionic conductivity, making it a preferred choice for many high-temperature applications .
Properties
Molecular Formula |
CeGdO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
dioxocerium;gadolinium |
InChI |
InChI=1S/Ce.Gd.2O |
InChI Key |
ZBPTVGKVCOMWPA-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ce]=O.[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


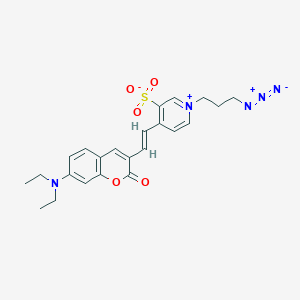
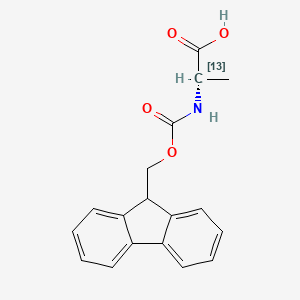
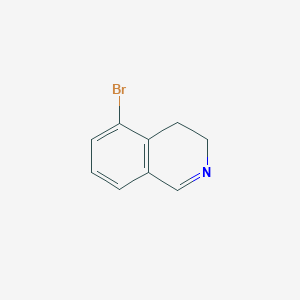
![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)

![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)
![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)
